1-Chloro-1,2,2-trifluoroethene, also known as chlorotrifluoroethene, is a fluorinated organic compound with the chemical formula and a CAS registry number of 79-38-9. This compound is characterized by its unique molecular structure and reactivity, making it significant in various industrial applications.
1-Chloro-1,2,2-trifluoroethene is classified under the category of halogenated hydrocarbons. It is primarily synthesized through halogenation processes involving ethylene and chlorine or fluorine gases. The compound is notable for its use in the production of various fluorinated chemicals and as an intermediate in organic synthesis.
The synthesis of 1-chloro-1,2,2-trifluoroethene can be achieved through several methods:
The molecular structure of 1-chloro-1,2,2-trifluoroethene can be represented as follows:
The compound features a double bond between the carbon atoms, with one chlorine atom and three fluorine atoms attached to the carbon skeleton. This configuration contributes to its unique chemical properties .
1-Chloro-1,2,2-trifluoroethene participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 1-chloro-1,2,2-trifluoroethene typically involves:
The compound is chemically inert under many conditions but can react violently with strong reducing agents. It undergoes oxidation with strong oxidizing agents and can produce toxic gases upon combustion .
1-Chloro-1,2,2-trifluoroethene is utilized in various scientific applications:
Halogenation of chlorofluoroethylene derivatives employs elemental halogens (X₂) or hydrogen halides (HX) due to their atom economy, despite inherent reactivity and corrosion challenges. For 1-chloro-1,2,2-trifluoroethene (CTFE), industrial synthesis typically starts with 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). Catalytic dechlorination uses platinum/copper catalysts on alkali metal-doped alumina, achieving high selectivity (>95%) by minimizing oligomerization side reactions [10]. Alternatively, vapor-phase reactions with hydrogen fluoride (HF) over chromium-based catalysts facilitate chlorine-fluorine exchange, though this requires precise temperature control (400–500 K) to avoid decomposition [6].
Table 1: Key Catalysts for Halogenation of CTFE Precursors
Substrate | Catalyst System | Temperature | Selectivity |
---|---|---|---|
CFC-113 | Pt/Cu on Al₂O₃ (K-doped) | 573 K | >95% |
Trichloroethylene | Cr₂O₃/Fluoride | 500 K | 85–90% |
1,1,1-Trichloroethane | SbCl₅/CuCl₂ | 650 K | 75–80% |
Microreactor technology enhances selectivity by enabling rapid quenching of intermediates and suppressing polyhalogenation [6].
Antimony pentachloride (SbCl₅) is pivotal in the Halex process for converting trichloroethylene to CTFE. The mechanism involves stepwise fluorination:
Catalyst regeneration is critical due to SbCl₅ degradation into Sb(III) species. Industrial protocols concentrate spent catalyst solutions, add excess chlorine to oxidize Sb(III) to Sb(V), and distill SbCl₅ under vacuum (<120°C). This achieves >97% purity with 80–95% recovery rates [7]. Fluidized-bed reactors optimize gas-solid interactions, maintaining 500 K and 5 atm for sustained activity [9].
Zinc-mediated dechlorination converts 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to CTFE via reductive elimination:
Cl₂FC-CClF₂ + Zn → ClFC=CF₂ + ZnCl₂
Key parameters include:
Table 2: Byproducts in Zinc-Mediated Dechlorination of CFC-113
Primary Product | Byproduct | Formation Pathway | Yield Impact |
---|---|---|---|
CTFE | ZnCl₂ | Reduction of C-Cl bonds | Neutral |
– | Bis(trifluoroethyl) ether | Etherification of ethanol solvent | Reduces yield by 8–12% |
– | 1,1,2-Trifluoroethene | Over-reduction | Reduces yield by 5% |
Byproducts are minimized using distillation-coupled reactors, where CTFE is immediately separated to prevent secondary reactions [1] [5].
Continuous-flow reactors address exothermicity and mixing limitations in halogenation processes. Corning’s Advanced-Flow™ reactors exemplify this with:
For CTFE synthesis, gas/liquid reactions (e.g., Cl₂ + fluoroolefins) achieve 95% conversion in 30-second residence times. Inline quenching with NaHCO₃ neutralizes residual acids, enhancing safety [6]. Scalability is demonstrated in pharmaceutical applications, where flow systems produce 5–10 kg/day of fluorinated intermediates via seamless reagent dosing [6].
Table 3: Continuous-Flow vs. Batch Reactor Performance
Parameter | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Heat transfer | Limited by stirring | 500 W/m²K (efficient) |
Hazard management | Large-volume reagents | Microvolume quenching |
Scalability | Linear cost increase | 50% faster scale-up |
Yield (CTFE) | 75–80% | 90–95% |
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